2-cyclohexylidenepropanoic Acid
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Description
2-Cyclohexylidenepropanoic acid is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 .
Molecular Structure Analysis
The molecular structure of 2-cyclohexylidenepropanoic acid consists of nine carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . More detailed structural analysis would require advanced techniques such as NMR, HPLC, LC-MS, UPLC .Scientific Research Applications
Synthesis and Chemical Reactions
- Peptidotriazoles and Copper-Catalyzed Cycloadditions : 2-Cyclohexylidenepropanoic Acid plays a role in the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, useful in peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
- Catalytic Oxidation : It's involved in the oxidation of cyclohexane, an essential process for producing raw materials like adipic acid and caprolactam (Kumar, Sithambaram, & Suib, 2009).
- Metal Complexes Formation : 2-Cyclohexylidenepropanoic Acid reacts with nickel(0) to form nickel(0) complexes, significant in synthesizing steroid side chains containing γ-ketocarboxylic acids (Fischer, Walther, Kempe, Sieler, & Schönecker, 1993).
Material Science and Environmental Applications
- "Green" Route to Adipic Acid : The compound is significant in environmentally friendly synthesis methods, such as the direct oxidation of cyclohexenes to adipic acid, reducing harmful emissions (Sato, Aoki, & Noyori, 1998).
- Enantioselective Synthesis : Used in the enantioselective synthesis of specific amino acids, highlighting its role in asymmetric synthesis (Alonso, Santacana, Rafecas, & Riera, 2005).
Catalysis and Chemical Processes
- Catalytic Hydrogenation : Involved in catalytic hydrogenation processes, like the hydrogenation of ketones in aqueous acidic media (Gottardo et al., 2015).
- Esterification Processes : Plays a role in the esterification of acetic acid, essential in synthesizing various chemicals (Saha & Streat, 1998).
Medical and Biological Research
- Synthesis of Bioactive Molecules : Used in synthesizing molecules with potent antitumor activity, such as novel cyclohexyl 1,3-propanediamine-N,N'-diacetate molecules (Savić et al., 2014).
- Molecular Recognition Studies : Essential in molecular recognition studies, aiding in the discrimination of isomers through NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).
properties
IUPAC Name |
2-cyclohexylidenepropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPJNQOCORRCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexylidenepropanoic Acid |
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